molecular formula C10H13N3O2S2 B7734039 6-Benzothiazolesulfonamide, 2-amino-N-(1-methylethyl)- CAS No. 62323-07-3

6-Benzothiazolesulfonamide, 2-amino-N-(1-methylethyl)-

Cat. No.: B7734039
CAS No.: 62323-07-3
M. Wt: 271.4 g/mol
InChI Key: AYIRJDHTRABGIY-UHFFFAOYSA-N
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Description

6-Benzothiazolesulfonamide, 2-amino-N-(1-methylethyl)- is a compound belonging to the benzothiazole family, which is known for its significant pharmaceutical and biological activities.

Preparation Methods

The synthesis of 6-Benzothiazolesulfonamide, 2-amino-N-(1-methylethyl)- typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. One common method includes the reaction of 2-aminobenzenethiol with isopropylamine and sulfur dioxide under controlled conditions . Industrial production methods often employ green chemistry principles to minimize environmental impact and enhance yield .

Chemical Reactions Analysis

6-Benzothiazolesulfonamide, 2-amino-N-(1-methylethyl)- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include H₂O₂ for oxidation, NaBH₄ for reduction, and halides for substitution. The major products formed from these reactions are sulfonic acids, amines, and substituted benzothiazoles .

Scientific Research Applications

6-Benzothiazolesulfonamide, 2-amino-N-(1-methylethyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Benzothiazolesulfonamide, 2-amino-N-(1-methylethyl)- involves its interaction with molecular targets such as carbonic anhydrase enzymes. By inhibiting these enzymes, the compound can reduce intraocular pressure, making it useful in the treatment of glaucoma . The pathways involved include the suppression of aqueous humor formation in the eye .

Properties

IUPAC Name

2-amino-N-propan-2-yl-1,3-benzothiazole-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2S2/c1-6(2)13-17(14,15)7-3-4-8-9(5-7)16-10(11)12-8/h3-6,13H,1-2H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYIRJDHTRABGIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406081
Record name 6-Benzothiazolesulfonamide, 2-amino-N-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62323-07-3
Record name 6-Benzothiazolesulfonamide, 2-amino-N-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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